Tert-butyl (2-(5-(butylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate
Description
Tert-butyl (2-(5-(butylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is a Boc-protected derivative featuring a 1,3,4-oxadiazole core substituted with a butylthio group at the 5-position and a carbamate-functionalized ethyl chain at the 2-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures. This compound is of interest due to the pharmacological relevance of 1,3,4-oxadiazoles, which are known for their antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
tert-butyl N-[2-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S/c1-5-6-9-20-12-16-15-10(18-12)7-8-14-11(17)19-13(2,3)4/h5-9H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZDGFSYNKHLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(O1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125889 | |
| Record name | Carbamic acid, [2-[5-(butylthio)-1,3,4-oxadiazol-2-yl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842971-80-6 | |
| Record name | Carbamic acid, [2-[5-(butylthio)-1,3,4-oxadiazol-2-yl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842971-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [2-[5-(butylthio)-1,3,4-oxadiazol-2-yl]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(5-(butylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Butylthio Group: The butylthio group is introduced by reacting the oxadiazole intermediate with butylthiol in the presence of a suitable catalyst.
Carbamate Formation: The final step involves the reaction of the oxadiazole-thioether intermediate with tert-butyl chloroformate and an amine to form the carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Flow microreactor systems are often employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(5-(butylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Tert-butyl (2-(5-(butylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(5-(butylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The oxadiazole ring and butylthio group contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with four structurally related Boc-protected 1,3,4-oxadiazole derivatives synthesized by Syed Shafi et al. (). Key differences lie in the substituents at the 5-position of the oxadiazole ring, which modulate physicochemical and spectroscopic properties.
Table 2: Physicochemical and Spectroscopic Properties
| Property | Target Compound (Predicted) | 6a | 6c |
|---|---|---|---|
| Melting Point | ~60–65°C* | 96–97°C | 68–70°C |
| Lipophilicity (logP) | ~3.2 (estimated) | 3.8 | 2.9 |
| IR C=O Stretch (cm⁻¹) | ~1680–1700 | 1694 | 1685 |
| ¹H NMR NH Signal (ppm) | δ 8.2–8.3 | δ 8.25–8.26 | δ 8.25–8.26 |
| LCMS [M+1]+ | ~352.2 | 416.7 | 351.0 |
*Predicted lower melting point vs. 6c due to longer alkyl chain reducing crystallinity.
Key Findings
Substituent Effects on Lipophilicity :
- The butylthio group in the target compound increases lipophilicity (logP ~3.2) compared to 6c’s propylthio (logP ~2.9) but remains less lipophilic than aromatic analogs like 6a (logP ~3.8). This balance may optimize membrane permeability for drug delivery .
Synthetic Flexibility :
- All analogs (6a–d and target) are synthesized via nucleophilic substitution of a common intermediate with varying halides. The methodology is robust, with yields >90% regardless of substituent complexity .
Spectroscopic Consistency :
- IR and NMR data for the Boc group (e.g., C=O stretch at ~1690 cm⁻¹, tert-butyl δ 1.4 ppm in ¹H NMR) are conserved across analogs, confirming structural integrity. Variations in aromatic proton signals (e.g., δ 7.0–7.7 ppm in 6a vs. aliphatic signals in 6c/target) reflect substituent differences .
Stability and Reactivity :
- The Boc group ensures stability under basic conditions, while the thioether linkage in the target compound is less prone to oxidation compared to benzylthio groups (e.g., 6a, 6b), which may form sulfoxides under oxidative stress .
Biological Activity
Tert-butyl (2-(5-(butylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a tert-butyl group, an oxadiazole ring, and a butylthio substituent. Its molecular formula is , and it has a molecular weight of approximately 377.5 g/mol. The presence of the oxadiazole moiety is significant as it is known for contributing to various biological activities.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The activity of similar compounds suggests that this compound may also possess antimicrobial effects due to its structural characteristics.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 4 μg/mL |
| Compound B | C. difficile | 8 μg/mL |
| Compound C | E. coli | 16 μg/mL |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. The oxadiazole ring can interact with biological targets, potentially leading to the modulation of cellular pathways associated with inflammation and infection.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated various oxadiazole derivatives for their antimicrobial properties. It was found that compounds with a similar structure to this compound exhibited significant activity against MRSA and C. difficile, with MIC values comparable to established antibiotics .
Pharmacokinetics and Toxicology
Research focusing on pharmacokinetic profiles indicates that modifications in the chemical structure can enhance the bioavailability and reduce toxicity. The incorporation of a tert-butyl group has been noted to influence the metabolic stability of compounds in vivo . This aspect is crucial for developing therapeutic agents with favorable safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
